(3,4-Dibenzoyloxy-5-fluorooxolan-2-yl)methyl benzoate
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Overview
Description
(3,4-Dibenzoyloxy-5-fluorooxolan-2-yl)methyl benzoate is a versatile chemical compound widely used in scientific research. Its unique structure allows it to be applied in various fields such as pharmaceuticals, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dibenzoyloxy-5-fluorooxolan-2-yl)methyl benzoate typically involves the esterification of the corresponding alcohol with benzoic acid derivatives under acidic conditions. The reaction is often catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed to ensure complete esterification, followed by purification through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, converting the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or thiols in polar solvents like ethanol.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
(3,4-Dibenzoyloxy-5-fluorooxolan-2-yl)methyl benzoate is utilized in various scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Applied in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3,4-Dibenzoyloxy-5-fluorooxolan-2-yl)methyl benzoate involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, resulting in various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
- (3,4-Dibenzoyloxy-5-chlorooxolan-2-yl)methyl benzoate
- (3,4-Dibenzoyloxy-5-bromooxolan-2-yl)methyl benzoate
- (3,4-Dibenzoyloxy-5-iodooxolan-2-yl)methyl benzoate
Comparison: Compared to its analogs, (3,4-Dibenzoyloxy-5-fluorooxolan-2-yl)methyl benzoate exhibits unique properties due to the presence of the fluorine atom. Fluorine imparts increased stability and lipophilicity, enhancing the compound’s potential biological activity and making it a valuable candidate for further research.
Properties
IUPAC Name |
(3,4-dibenzoyloxy-5-fluorooxolan-2-yl)methyl benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FO7/c27-23-22(34-26(30)19-14-8-3-9-15-19)21(33-25(29)18-12-6-2-7-13-18)20(32-23)16-31-24(28)17-10-4-1-5-11-17/h1-15,20-23H,16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWZFUWVRLLLGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)F)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286130 |
Source
|
Record name | 2,3,5-tri-o-benzoylpentofuranosyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50286130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6301-48-0 |
Source
|
Record name | NSC43888 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43888 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3,5-tri-o-benzoylpentofuranosyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50286130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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